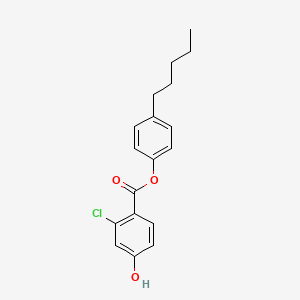
Ethyl (2-oxo-2-((2-oxopropyl)amino)acetyl)glycinate
Übersicht
Beschreibung
N-(Ethoxycarbonylmethyl)-N’-acetonyloxamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structure and properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(Ethoxycarbonylmethyl)-N’-acetonyloxamide typically involves the reaction of ethoxycarbonylmethylamine with acetonyloxamide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or ethanol, and a catalyst, such as triethylamine. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods
In an industrial setting, the production of N-(Ethoxycarbonylmethyl)-N’-acetonyloxamide can be scaled up by using larger reaction vessels and optimizing the reaction conditions to ensure high yield and purity. Continuous flow reactors may be employed to enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
N-(Ethoxycarbonylmethyl)-N’-acetonyloxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxycarbonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
N-(Ethoxycarbonylmethyl)-N’-acetonyloxamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Wirkmechanismus
The mechanism of action of N-(Ethoxycarbonylmethyl)-N’-acetonyloxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.
Vergleich Mit ähnlichen Verbindungen
N-(Ethoxycarbonylmethyl)-N’-acetonyloxamide can be compared with other similar compounds, such as:
N-(Ethoxycarbonylmethyl)-6-Methoxyquinolinium Bromide: A fluorescent indicator for intracellular chloride ions.
N-(Ethoxycarbonyl)-L-leucine: An amino acid derivative with potential pharmacological applications.
Eigenschaften
Molekularformel |
C9H14N2O5 |
|---|---|
Molekulargewicht |
230.22 g/mol |
IUPAC-Name |
ethyl 2-[[2-oxo-2-(2-oxopropylamino)acetyl]amino]acetate |
InChI |
InChI=1S/C9H14N2O5/c1-3-16-7(13)5-11-9(15)8(14)10-4-6(2)12/h3-5H2,1-2H3,(H,10,14)(H,11,15) |
InChI-Schlüssel |
ZVSZTTAVBDADNY-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CNC(=O)C(=O)NCC(=O)C |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details









Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-[1-(4-Chlorobenzyl)-3-(t-butylthio)-5-methoxyindol-2-yl]-2,2-dimethylpropanoic acid methyl ester](/img/structure/B8695235.png)

![4-(Chloromethyl)-5-methyl-2-[2-(trifluoromethyl)phenyl]-1,3-oxazole](/img/structure/B8695248.png)



![N-[(4-benzothiazol-2-yl)phenyl]-4-methylbenzenesulfonamide](/img/structure/B8695281.png)

